Suc-Ala-Ala-Pro-Trp-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Pro-Trp-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to ensure efficient peptide bond formation. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Ala-Pro-Trp-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .
Common Reagents and Conditions
Hydrolysis: Enzymes like elastase, chymotrypsin, and other serine proteases are commonly used to catalyze the hydrolysis of this compound.
Oxidation and Reduction: While not commonly studied for this compound, standard oxidizing and reducing agents can be used to modify the peptide under specific conditions.
Major Products
The primary product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its chromogenic properties .
Scientific Research Applications
Suc-Ala-Ala-Pro-Trp-pNA is widely used in various fields of scientific research:
Biochemistry: It serves as a substrate for studying the activity and kinetics of proteolytic enzymes like elastase and chymotrypsin.
Pharmaceutical Research: It is employed in drug discovery to screen for inhibitors of proteolytic enzymes, which can be potential therapeutic agents.
Industrial Applications: This compound is used in quality control processes to ensure the activity of enzyme preparations used in various industrial applications.
Mechanism of Action
The mechanism of action of Suc-Ala-Ala-Pro-Trp-pNA involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate, positioning the scissile bond for nucleophilic attack by a serine residue in the enzyme’s active site. This results in the cleavage of the peptide bond and release of p-nitroaniline . The molecular targets are the peptide bonds within the substrate, and the pathways involved include the catalytic mechanisms of serine proteases .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Pro-pNA: Another peptide substrate used for detecting prolyl endopeptidase activity.
Suc-Ala-Ala-Pro-Phe-pNA: Used as a substrate for chymotrypsin and other serine proteases.
Uniqueness
Suc-Ala-Ala-Pro-Trp-pNA is unique due to its specific sequence, which makes it an effective substrate for elastase. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C32H37N7O9 |
---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H37N7O9/c1-18(34-27(40)13-14-28(41)42)29(43)35-19(2)32(46)38-15-5-8-26(38)31(45)37-25(16-20-17-33-24-7-4-3-6-23(20)24)30(44)36-21-9-11-22(12-10-21)39(47)48/h3-4,6-7,9-12,17-19,25-26,33H,5,8,13-16H2,1-2H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t18-,19-,25-,26-/m0/s1 |
InChI Key |
MQGGZLCZOZZLTR-KBFVSZBXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.